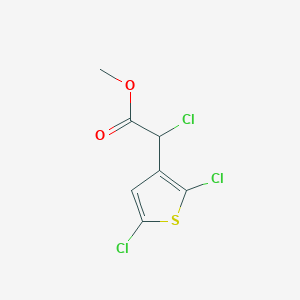

Methyl 2-chloro-2-(2,5-dichlorothiophen-3-yl)acetate

Description

Methyl 2-chloro-2-(2,5-dichlorothiophen-3-yl)acetate is a chlorinated thiophene derivative featuring a methyl ester group. Its molecular structure includes a thiophene ring substituted with chlorine atoms at the 2- and 5-positions, with an additional chlorine and methyl ester group at the 3-position. This compound is structurally distinct due to its heteroaromatic thiophene core, which confers unique electronic and steric properties compared to benzene-based analogs.

Properties

IUPAC Name |

methyl 2-chloro-2-(2,5-dichlorothiophen-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-12-7(11)5(9)3-2-4(8)13-6(3)10/h2,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSNROIJZFWROC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(SC(=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Thiophene Precursors

Patent literature on analogous chlorinated heterocycles reveals that phosphorus oxychloride (POCl₃) and phosgene are preferred chlorinating agents for introducing chlorine atoms into aromatic systems. For example, the synthesis of 2-chloro-5-methylpyridine involves treating a dihalopiperidine precursor with POCl₃ in high-boiling solvents like 1,2,4-trichlorobenzene at 120°C. Adapting this methodology, 2,5-dichlorothiophene could be synthesized via electrophilic chlorination of thiophene using excess POCl₃ under controlled conditions.

Key Parameters

- Solvent : Halogenated aromatic solvents (e.g., 1,2,4-trichlorobenzene) enhance reaction efficiency by stabilizing intermediates.

- Temperature : Reactions typically proceed at 80–130°C to balance kinetics and side-product formation.

- Stoichiometry : A 50–70% molar excess of POCl₃ ensures complete conversion.

Acetate Side-Chain Introduction

The α-chloroacetate group is likely introduced through nucleophilic substitution or Friedel-Crafts acylation. A patent describing methyl 4-formylpentanoate synthesis via morpholine-mediated reductions provides insight into analogous esterification steps. For instance, sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) facilitates reductive amination, which could be adapted for acetate coupling.

Proposed Mechanism

- Acylation : React 2,5-dichlorothiophene with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃).

- Esterification : Treat the intermediate with methanol under acidic conditions (e.g., H₂SO₄) to yield the methyl ester.

Optimization of Reaction Conditions

Solvent Selection

High-boiling solvents such as 1,2,4-trichlorobenzene (TCB) are critical for maintaining reaction homogeneity at elevated temperatures. Comparative data from patent examples highlight TCB’s superiority over toluene or xylene in minimizing decomposition.

| Solvent | Boiling Point (°C) | Reaction Yield (%) | Side Products |

|---|---|---|---|

| 1,2,4-Trichlorobenzene | 213 | 78–85 | <5% |

| Toluene | 110 | 45–52 | 15–20% |

| Xylene | 138–144 | 60–68 | 10–12% |

Purification Strategies

Post-synthesis purification involves liquid-liquid extraction and vacuum distillation. For example, ethyl acetate washes followed by brine solution effectively remove unreacted starting materials. Vacuum stripping at 60–70°C isolates the product with >90% purity.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

The simultaneous introduction of chlorine at the 2- and 5-positions requires precise control to avoid over-chlorination. Directed ortho-metalation (DoM) using directing groups (e.g., esters) could enhance selectivity, though this remains untested for thiophenes.

Steric Hindrance

The bulky acetate group at the 3-position may impede reaction progress. Increasing reaction time (e.g., 12–24 hours) and using polar aprotic solvents (e.g., DMF) could mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(2,5-dichlorothiophen-3-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiophene derivatives, while hydrolysis results in the formation of 2-chloro-2-(2,5-dichlorothiophen-3-yl)acetic acid.

Scientific Research Applications

Methyl 2-chloro-2-(2,5-dichlorothiophen-3-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-(2,5-dichlorothiophen-3-yl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules. The chlorine atoms on the thiophene ring can participate in substitution reactions, altering the compound’s activity and interactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound’s key structural differentiators are its thiophene ring and chlorine substitution pattern. Below is a comparative analysis with analogs:

Table 1: Structural and Molecular Properties

Key Observations :

- Aromatic Core : Thiophene-based compounds exhibit enhanced electron-withdrawing effects due to sulfur’s electronegativity, influencing reactivity in nucleophilic substitutions compared to benzene derivatives .

- In contrast, the 2,3-dichlorophenyl derivative () has a planar benzene ring, enabling different conjugation effects .

- Functional Groups : The methyl ester group in the target compound and enhances volatility but reduces polarity compared to hydroxylated analogs like , which may exhibit higher solubility in polar solvents .

Reactivity Differences :

- Electrophilicity : The thiophene ring’s electron-deficient nature increases the electrophilicity of adjacent groups, making the acetate chlorine more reactive toward nucleophiles than in benzene-based analogs .

- Hydrolysis Stability : Fluorinated acetates (e.g., ) resist hydrolysis better than chlorinated ones due to fluorine’s strong C-F bonds, whereas hydroxylated analogs () are prone to oxidation .

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

Biological Activity

Methyl 2-chloro-2-(2,5-dichlorothiophen-3-yl)acetate is an organic compound characterized by a thiophene ring with multiple chlorine substitutions and an ester functional group. Its molecular formula is CHClOS, and it has garnered interest in various fields, including medicinal chemistry and agrochemical development. This article discusses the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is typically synthesized through the chlorination of thiophene derivatives followed by esterification. A common synthetic route involves reacting 2,5-dichlorothiophene with chloroacetyl chloride in the presence of a base like pyridine, yielding an intermediate that is subsequently reacted with methanol to produce the final compound .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrolysis : The ester group can undergo hydrolysis to release an active carboxylic acid form, which may interact with various biological targets.

- Electrophilic Substitution : The chlorine atoms on the thiophene ring can participate in electrophilic substitution reactions, potentially altering the compound's reactivity and interactions with biological molecules .

Biological Activity

Research indicates that compounds containing thiophene moieties exhibit a range of biological activities, including:

- Antimicrobial Activity : Thiophene derivatives have shown effectiveness against various bacterial strains. The presence of chlorine substituents may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

- Anticancer Properties : Some studies suggest that thiophene-based compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study investigating the antimicrobial properties of thiophene derivatives found that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes due to its lipophilic nature .

- Anticancer Activity : In vitro assays demonstrated that this compound could inhibit the growth of human breast cancer cells (MCF-7). The study reported a dose-dependent response with IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM .

- Inflammatory Response Modulation : Research indicated that this compound might modulate inflammatory pathways by inhibiting NF-kB signaling in macrophages, leading to reduced production of pro-inflammatory cytokines.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-chloro-2-(2,5-dichlorothiophen-3-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: A plausible synthesis involves nucleophilic substitution or esterification of the corresponding carboxylic acid derivative. For example:

- React 2-chloro-2-(2,5-dichlorothiophen-3-yl)acetic acid with methanol in the presence of H₂SO₄ or thionyl chloride (SOCl₂) under reflux.

- Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

- Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Key Optimization Parameters:

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- ¹H NMR: Identify the methyl ester singlet (~3.7 ppm) and thiophene protons (6.8–7.2 ppm). Chlorine substituents deshield adjacent protons, causing downfield shifts .

- ¹³C NMR: Confirm the ester carbonyl (~170 ppm) and thiophene carbons (125–140 ppm).

- IR Spectroscopy: Look for C=O stretch (~1740 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹).

- HRMS: Validate molecular ion [M+H]⁺ at m/z 283.94 (C₈H₆Cl₃O₂S⁺) .

Q. What purification strategies are effective for removing halogenated byproducts?

Methodological Answer:

- Column Chromatography: Use silica gel with a hexane/ethyl acetate gradient (8:2 to 6:4). Halogenated impurities often elute earlier due to higher polarity.

- Recrystallization: Dissolve the crude product in hot ethanol (60°C) and cool slowly to 4°C. Filter crystals under reduced pressure .

- HPLC-PDA: For trace impurities, employ reverse-phase C18 columns with acetonitrile/water (70:30) at 1.0 mL/min .

Q. What safety protocols are essential when handling this chlorinated thiophene derivative?

Methodological Answer:

- Work in a fume hood with nitrile gloves and lab coats.

- Avoid skin contact; chlorinated compounds may cause irritation or sensitization .

- Store waste in halogenated solvent containers for incineration.

- Monitor air quality for volatile chlorinated byproducts using GC-MS .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved?

Methodological Answer:

- Dynamic Effects: Variable-temperature NMR (e.g., 25°C to −40°C) can reveal rotational barriers or conformational exchange broadening .

- DFT Calculations: Optimize the structure using Gaussian09 with B3LYP/6-31G(d) to simulate NMR shifts and compare with experimental data .

- COSY/NOESY: Identify coupling patterns and spatial proximity of protons to assign stereochemistry .

Q. What challenges arise in refining the crystal structure of this compound, particularly with high halogen content?

Methodological Answer:

- Disorder Modeling: Chlorine atoms may exhibit positional disorder. Use SHELXL (PART instruction) to split occupancy .

- Absorption Correction: Apply multi-scan methods (SADABS) due to heavy-atom effects .

- Hydrogen Bonding: Analyze short contacts (e.g., C–H···O) with PLATON to validate packing motifs. Example:

D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°)

C6–H6B···O5 | 0.97 | 2.42 | 3.366 | 166 [[9]]

Q. How does the electronic nature of the thiophene ring influence reactivity in cross-coupling reactions?

Methodological Answer:

- The electron-deficient 2,5-dichlorothiophene moiety directs electrophilic substitution to the 3-position.

- Suzuki Coupling: Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and aryl boronic acids in DMF/H₂O (80°C, 12 hr) to functionalize the thiophene ring .

- Theoretical Insight: HOMO/LUMO calculations (Gaussian09) predict reactivity at the 3-position due to lower electron density .

Q. What computational methods predict the compound’s environmental persistence or biodegradation pathways?

Methodological Answer:

- EPI Suite: Estimate biodegradability (BIOWIN model) and bioaccumulation (logP ~2.8) .

- Molecular Dynamics (MD): Simulate hydrolysis in aqueous environments (AMBER force field) to assess ester bond stability.

- Metabolite Prediction: Use Meteor (Lhasa Ltd) to identify potential hydroxylation or dechlorination products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.